molecular formula C19H17NO3 B15039560 2-Methylquinolin-8-yl 3-ethoxybenzoate

2-Methylquinolin-8-yl 3-ethoxybenzoate

Cat. No.: B15039560
M. Wt: 307.3 g/mol
InChI Key: QOXZLMSHNZNWEE-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 3-ethoxybenzoate is an aromatic ester derivative featuring a quinoline core substituted with a methyl group at the 2-position and a 3-ethoxybenzoate moiety at the 8-position. The quinoline scaffold is known for its diverse applications in medicinal chemistry, materials science, and fluorescence-based probes due to its rigid planar structure and electronic properties .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 3-ethoxybenzoate

InChI

InChI=1S/C19H17NO3/c1-3-22-16-8-4-7-15(12-16)19(21)23-17-9-5-6-14-11-10-13(2)20-18(14)17/h4-12H,3H2,1-2H3

InChI Key

QOXZLMSHNZNWEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methylquinolin-8-yl 3-ethoxybenzoate typically involves the reaction of 2-methylquinoline with 3-ethoxybenzoic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-Methylquinolin-8-yl 3-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methylquinolin-8-yl 3-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(10-Hydroxy-11-(((2-methylquinolin-8-yl)amino)methyl)-3-oxo-3H-benzo[c]xanthen-7-yl)benzoic acid (SNFL1)

  • Structure: Combines a 2-methylquinolin-8-yl group linked via an aminomethyl bridge to a benzo[c]xanthenone fluorophore.
  • Key Differences: Unlike 2-Methylquinolin-8-yl 3-ethoxybenzoate, SNFL1 contains a benzoic acid group and a fused xanthenone ring, which confers fluorescence properties suitable for nitric oxide detection in biological systems .
  • Synthesis: Prepared via reductive amination between 2-methylquinolin-8-amine and a formylated fluorescein derivative, followed by sodium borohydride reduction .

(2-Methylquinolin-8-yl)-2-phenyl-1-tosylindolin-3-one (Compound 58)

  • Structure: Features a 2-methylquinolin-8-yl group fused to a tosyl-protected indolinone via Rh(III)-catalyzed C–H activation and cyclization.
  • Key Differences: The indolinone core introduces a spirocyclic architecture, enabling applications in catalytic asymmetric synthesis. The absence of an ester group reduces polarity compared to 3-ethoxybenzoate derivatives .

3-(Quinoxalin-2-yl)-8-ethoxycoumarin Hydrobromide (Compound 11)

  • Structure: An 8-ethoxycoumarin linked to a quinoxaline moiety.
  • Key Differences: The coumarin scaffold replaces the quinoline core, and the ethoxy group is positioned on the coumarin ring rather than a benzoate ester. This structural variation impacts UV absorption and fluorescence quantum yields .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Spectral Data (NMR/MS) Reference
2-Methylquinolin-8-yl 3-ethoxybenzoate Not reported Quinoline, 3-ethoxybenzoate Not available
SNFL1E >300 Quinoline, benzoic acid, xanthenone $^1$H NMR (DMSO-$d_6$): δ 8.37 (s, H-4)
Compound 58 Not reported Indolinone, tosyl group MS: m/z 494 (M$^+$)
Compound 11 330–332 Coumarin, quinoxaline IR: 2,206 cm$^{-1}$ (CN stretch)

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